Maillard Product

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The Maillard reaction, named after the French chemist Louis-Camille Maillard who discovered it in 1912, is a non-enzymatic reaction that takes place between an available amino group and a carbonyl-containing moiety . This reaction is responsible for the browning of food and the formation of complex flavors and aromas during cooking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The Maillard reaction occurs spontaneously in food in the presence of heat. The reactive carbonyl groups of reducing sugars react with the nucleophilic amino group of amino acids, peptides, or proteins to form a large variety of compounds . The reaction is optimal between 140-165°C .

Industrial Production Methods: In the food industry, the Maillard reaction is utilized to enhance the flavor, color, and aroma of various products. This is achieved through controlled heating processes, where specific conditions such as temperature, pH, and reactant concentrations are carefully monitored to produce desired Maillard products .

Análisis De Reacciones Químicas

Types of Reactions: The Maillard reaction involves a series of complex chemical reactions, including condensation, rearrangement, and polymerization . The initial step involves the reaction between the carbonyl group of the sugar and the amino group of the amino acid, forming N-substituted glycosylamine and water . This glycosylamine undergoes Amadori rearrangement to form ketosamines .

Common Reagents and Conditions: The reaction typically involves reducing sugars such as glucose or fructose and amino acids like lysine or glycine . The reaction is accelerated in an alkaline environment and at higher temperatures .

Major Products: The Maillard reaction produces a wide range of compounds, including melanoidins, which are responsible for the brown color of cooked foods, and various flavor compounds that contribute to the sensory properties of food .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Maillard products are studied for their complex reaction mechanisms and the formation of various intermediate and final products .

Biology: In biology, the Maillard reaction is significant in the study of protein glycation and its effects on biological systems . Advanced glycation end products (AGEs) formed during the Maillard reaction are implicated in aging and various diseases .

Medicine: In medicine, research focuses on the role of Maillard products in the development of chronic diseases such as diabetes and cardiovascular diseases . The formation of AGEs is a key area of study in understanding the pathophysiology of these conditions .

Industry: In the food industry, Maillard products are essential for developing flavors, colors, and aromas in processed foods . They are also used in the production of specialty malts for brewing and in the creation of artificial flavors .

Mecanismo De Acción

The Maillard reaction mechanism begins with the formation of an N-substituted glycosylamine from the reaction between the amino group of the amino acid and the carbonyl group of the reducing sugar . This glycosylamine undergoes Amadori rearrangement to form ketosamines, which further react through several pathways to produce various compounds, including melanoidins and flavor compounds . The reaction is influenced by factors such as temperature, pH, and the presence of reactants .

Comparación Con Compuestos Similares

Caramelization: Unlike the Maillard reaction, caramelization involves the thermal decomposition of sugars without the involvement of amino acids.

Strecker Degradation: This reaction involves the interaction of amino acids with dicarbonyl compounds, leading to the formation of aldehydes and other volatile compounds.

Uniqueness: The Maillard reaction is unique in its ability to produce a wide range of flavor and color compounds through the interaction of amino acids and reducing sugars . This complexity and diversity of products make it distinct from other browning reactions .

Propiedades

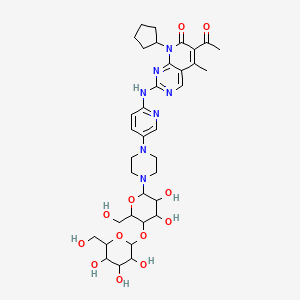

Fórmula molecular |

C36H49N7O12 |

|---|---|

Peso molecular |

771.8 g/mol |

Nombre IUPAC |

6-acetyl-8-cyclopentyl-2-[[5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40) |

Clave InChI |

DYSPTWKZFBSOIY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)

![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)

![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)

![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)

![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)